N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-{[3-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]SULFANYL}ACETAMIDE
Description
N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-{[3-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]SULFANYL}ACETAMIDE (CAS: 872704-30-8) is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an ethyl group at position 5 and an acetamide moiety linked via a sulfanyl bridge to a [1,2,4]triazolo[4,3-b]pyridazine ring bearing a thiophen-2-yl group at position 2.
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N7OS3/c1-2-12-18-20-15(26-12)16-11(23)8-25-13-6-5-10-17-19-14(22(10)21-13)9-4-3-7-24-9/h3-7H,2,8H2,1H3,(H,16,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTXQZNIYQTIFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N7OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 421.6 g/mol. Its structural complexity arises from the integration of thiadiazole and triazole moieties, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H19N5O2S3 |
| Molecular Weight | 421.6 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, disrupting normal cellular functions.
- Modulation of Signal Transduction : By interacting with cellular receptors, it can alter signaling pathways that control cell proliferation and apoptosis.
- Anticancer Activity : Preliminary studies suggest that derivatives of thiadiazoles exhibit significant cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Anticancer Properties
Research indicates that thiadiazole derivatives demonstrate considerable anticancer activity. For instance:
- A study highlighted the synthesis and evaluation of various 1,3,4-thiadiazole derivatives against Ehrlich Ascites Carcinoma (EAC) cells. Compounds showed significant inhibition of tumor growth after 14 days of treatment .
- Another investigation reported that certain thiadiazole derivatives exhibited IC50 values as low as 4.27 µg/mL against the SK-MEL-2 melanoma cell line .
Cytotoxicity Studies
In vitro studies using the MTT assay have shown that compounds containing the thiadiazole moiety can selectively target cancer cells while sparing normal cells:
- Compounds demonstrated strong antiproliferative effects against lung cancer (A549), skin cancer (SK-MEL-2), and ovarian cancer (SK-OV-3) cell lines .
Case Studies
- El-Naggar et al. (2011) : This research focused on synthesizing a series of 1,3,4-thiadiazoles and evaluating their anticancer properties against EAC models. The results indicated a marked reduction in tumor size post-treatment .
- Jakovljević et al. (2017) : This study synthesized new thiadiazole derivatives and assessed their antioxidant and antiproliferative activities against human lung cancer A549 and promyelocytic leukemia HL-60 cell lines. The findings revealed that some compounds not only inhibited cancer cell proliferation but also did not exhibit toxicity towards normal fibroblast cells .
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure comprising a thiadiazole ring and a triazole moiety, which are known for their biological activities. The molecular formula is with a molecular weight of approximately 400.52 g/mol. Its unique structural components contribute to its diverse pharmacological properties.
Anticancer Activity
Research has indicated that compounds similar to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfany}acetamide exhibit significant anticancer properties. For instance, studies have shown that related thiadiazole derivatives can inhibit tubulin polymerization, which is crucial for cancer cell division and growth .
Anti-inflammatory Properties
Molecular docking studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. The inhibition of this enzyme can potentially lead to reduced inflammation and related diseases .
Antiviral Activity
Recent investigations into similar compounds have revealed promising antiviral effects against various viral strains. The ability to modify the phenyl moiety in these compounds allows for tuning their biological activity towards antiviral properties .
Case Studies and Research Findings
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations:
- Heterocyclic Core Influence: The target compound’s [1,2,4]triazolo[4,3-b]pyridazine core distinguishes it from Safonov’s and Hotsulia’s triazole derivatives. This fused ring system may enhance π-π stacking interactions in biological targets compared to simpler triazoles .
- The thiophen-2-yl group on the triazolopyridazine ring may contribute to electron-rich aromatic systems, favoring interactions with hydrophobic enzyme pockets .
- Sulfanyl Bridge : The -S- linkage between acetamide and heterocycles (common in all analogs) provides conformational flexibility, critical for target binding. However, replacement with -O- or -NH- in other analogs alters hydrogen-bonding capacity and stability .
Physicochemical and Structural Insights
- X-ray Diffraction Data : and highlight that N-substituted thioacetamides exhibit planar configurations in triazole-thiadiazole systems, with bond lengths (C-S ≈ 1.75–1.82 Å) critical for stability. The target compound’s acetamide group (vs. thioacetamide in ) may reduce rotational barriers, enhancing conformational adaptability .
- Solubility: The thiophen-2-yl group in the target compound improves solubility in polar aprotic solvents compared to phenyl-substituted analogs, as noted in Safonov’s work .
Q & A
Q. What are the established synthetic routes for preparing this compound, and how can purity be ensured?
The compound’s synthesis typically involves multi-step heterocyclic chemistry, starting with the formation of 1,3,4-thiadiazole and triazolopyridazine intermediates. Key steps include:
- Thiadiazole formation : Reacting ethyl thioacetate with hydrazine derivatives under reflux conditions in ethanol .
- Triazolopyridazine coupling : Utilizing nucleophilic aromatic substitution (SNAr) to attach the thiophenyl-triazolopyridazine moiety via sulfanyl bridges .
- Purity control : Purify intermediates via recrystallization (ethanol-DMF mixtures) and monitor reaction progress using TLC (Silufol UV-254, chloroform:acetone 3:1 eluent) . Final purity (>95%) is confirmed via HPLC and elemental analysis .
Q. Which spectroscopic methods are critical for confirming the molecular structure?
A combination of techniques is required:
- 1H/13C NMR : Assign peaks for ethyl-thiadiazole protons (δ ~1.2–1.5 ppm) and thiophenyl aromatic signals (δ ~7.0–7.5 ppm) .
- IR spectroscopy : Identify characteristic bands for amide C=O (~1650–1680 cm⁻¹) and S-S/C-S bonds (~600–700 cm⁻¹) .
- X-ray crystallography : Resolve ambiguities in stereochemistry and confirm interatomic distances (e.g., C-S bond lengths: ~1.75–1.82 Å) .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for improved yield?
Advanced workflows integrate:
- Density Functional Theory (DFT) : Simulate transition states of SNAr reactions to identify optimal temperature/pH conditions .
- AI-driven parameter screening : Use tools like COMSOL Multiphysics to model solvent effects and predict yield variations under different molar ratios .
- Factorial design : Apply 2^k factorial experiments to test interactions between variables (e.g., reaction time, catalyst loading) .
Q. What strategies resolve contradictions in biological activity data across studies?
Inconsistent bioactivity results (e.g., anti-exudative vs. cytotoxic effects) require:
- Dose-response reevaluation : Repeat assays with standardized protocols (e.g., formalin-induced edema models in rodents) .
- Metabolite profiling : Use LC-MS to detect degradation products that may interfere with activity .
- Receptor binding simulations : Perform molecular docking to verify target specificity (e.g., COX-2 vs. EGFR kinases) .
Q. How can intermediates be stabilized during heterocyclization reactions?
Key methodological improvements include:
- Co-crystallization : Isolate transient intermediates (e.g., N-substituted thioamides) by adjusting solvent polarity (e.g., ethanol/water mixtures) .
- In situ monitoring : Employ Raman spectroscopy to track intermediate formation and degradation in real-time .
- Protecting groups : Introduce tert-butoxycarbonyl (Boc) groups to shield reactive amines during cyclization .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
